molecular formula C9H14O B3384728 Octahydro-5H-inden-5-one CAS No. 5686-84-0

Octahydro-5H-inden-5-one

Cat. No.: B3384728
CAS No.: 5686-84-0
M. Wt: 138.21 g/mol
InChI Key: FSUBUYXKSKDDHL-UHFFFAOYSA-N
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Description

Octahydro-5H-inden-5-one is a bicyclic compound and a ketone derivative of hydrindane. It is known for its unique structure, which includes a fused ring system. This compound is often used in the study of stereoisomerism of hydrindane and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-5H-inden-5-one typically involves the hydrogenation of indanone derivatives under specific conditions. One common method includes the catalytic hydrogenation of 5H-indan-5-one using palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation processes. These methods ensure higher yields and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Octahydro-5H-inden-5-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often used.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Octahydro-5H-inden-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of stereoisomerism.

    Biology: Its derivatives are explored for potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydro-5H-inden-5-one involves its interaction with specific molecular targets. As a ketone derivative, it can participate in various biochemical pathways, including enzyme-catalyzed reactions. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

  • Tetrahydro-5H-indan-5-one
  • 1,2,3,3a,4,6,7,7a-Octahydroinden-5-one
  • 5-Hydrindanone

Uniqueness: Octahydro-5H-inden-5-one is unique due to its specific bicyclic structure and the presence of a ketone functional group. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1,2,3,3a,4,6,7,7a-octahydroinden-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-5-4-7-2-1-3-8(7)6-9/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUBUYXKSKDDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(=O)CC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972288
Record name Octahydro-5H-inden-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5686-84-0
Record name NSC20781
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octahydro-5H-inden-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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